5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a piperidin-1-yl group. A 1,2-oxazole-3-carboxamide moiety, bearing a methyl group at position 5, is linked via an ethyl chain to the pyrazolo-pyrimidine nitrogen. Synthesis likely follows methodologies akin to related pyrimidine derivatives, as seen in compounds 3a, 3b, and 3e .
Properties
IUPAC Name |
5-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-12-9-14(22-26-12)17(25)18-5-8-24-16-13(10-21-24)15(19-11-20-16)23-6-3-2-4-7-23/h9-11H,2-8H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWUCJXWPFVPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide involves multiple steps. Typically, it begins with the preparation of the core structure, followed by the introduction of the piperidine and oxazole moieties. The following are common steps:
Synthesis of Pyrazolo[3,4-d]pyrimidine Core: : This involves the reaction of hydrazine derivatives with pyrimidine-based compounds under acidic conditions.
Formation of Piperidine Derivative: : Piperidine is introduced through nucleophilic substitution or reductive amination.
Oxazole Formation: : This step involves the cyclization of appropriate precursors under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes, optimizing reaction conditions to enhance yield, and ensuring the purity of the product. Typically, this involves:
Catalysts: : Utilization of catalysts to speed up the reaction.
Automated Reactors: : Employing continuous flow reactors for consistent production.
Chemical Reactions Analysis
Types of Reactions: The compound 5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalyzed by metals like palladium in the presence of hydrogen.
Substitution: : Nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions: Common reagents used include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C), hydrogen gas.
Substitution: : Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products: The products formed depend on the type of reaction and reagents used, typically leading to modifications in the functional groups attached to the core structure.
Scientific Research Applications
5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide finds applications in various scientific fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential to interact with biological targets such as enzymes and receptors.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and catalytic processes.
Mechanism of Action
The mechanism of action of 5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is believed to involve:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: : Modulation of signaling pathways, such as the MAPK/ERK pathway, leading to cellular responses like apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural analogs from the evidence, emphasizing key differences in core scaffolds, substituents, and molecular properties.
Key Structural and Functional Differences:
Core Heterocycles :
- The target compound’s pyrazolo[3,4-d]pyrimidine core differs from the dipyrimido-pyrimidine in 3b and the pyrazolo[3,4-b]pyridine in evidence 4 . These variations influence electronic properties and binding pocket compatibility.
- SR-144528 utilizes a simpler pyrazole scaffold, lacking fused rings, which may reduce steric hindrance but limit kinase selectivity.
- Substituent Profiles: The piperidin-1-yl group in the target compound contrasts with the 4-methylpiperazinyl moiety in 3e and 3b . Piperazine derivatives often enhance solubility but may alter off-target effects.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely mirrors methods for 3e and 3b, involving condensation of pre-functionalized intermediates followed by carboxamide coupling .
- Activity Hypotheses: The pyrazolo-pyrimidine core may confer kinase inhibition (e.g., JAK2 or Aurora kinases), similar to published analogs . The piperidinyl substituent could enhance blood-brain barrier penetration compared to 3e/3b’s methylpiperazinyl groups . SR-144528’s cannabinoid receptor antagonism suggests the target’s carboxamide might interact with GPCRs, though further studies are needed.
Limitations:
No direct comparative data on potency, selectivity, or ADME properties are available in the provided evidence. Structural analysis remains speculative without experimental validation.
Biological Activity
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperidine moiety enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.
- CNS Activity : The piperidine component may contribute to neuroactive properties, suggesting potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K) .
- Induction of Apoptosis : Studies report that pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through caspase activation and DNA fragmentation .
Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| CPL302415 | 0.018 | PI3Kδ Inhibition | |
| 5-indole-pyrazolo[1,5-a]pyrimidine | 0.36 | Anticancer | |
| 2,4-diaminopyrido[2,3-d]pyrimidine | 1.54 (PC-3) | Anticancer |
These findings highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy.
Pharmacological Profile
A comprehensive review on pyrido[2,3-d]pyrimidines outlines their pharmacological profiles, emphasizing their roles as anticancer agents targeting various pathways such as ABL kinase and mammalian target of rapamycin (mTOR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
